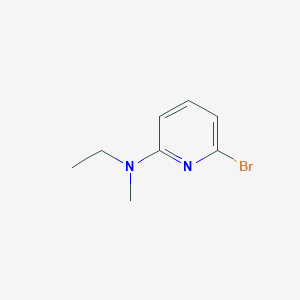

6-Bromo-N-ethyl-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

6-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-6-4-5-7(9)10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTWONCHOKGIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-N-ethyl-N-methylpyridin-2-amine chemical structure and properties

An In-Depth Technical Guide to 6-Bromo-N-ethyl-N-methylpyridin-2-amine: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

6-Bromo-N-ethyl-N-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional nature—comprising a nucleophilic dialkylamino group, an electronically influential pyridine core, and a synthetically versatile bromine handle—positions it as a highly valuable building block for the construction of complex molecular architectures. Pyridine and its derivatives are foundational components in many pharmaceuticals and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's structure, physicochemical properties, a detailed protocol for its synthesis via N-alkylation, and a discussion of its potential reactivity and applications, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Overview and Physicochemical Properties

The structural foundation of this molecule is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.[1] The strategic placement of the bromine atom at the 6-position and the N-ethyl-N-methylamino group at the 2-position dictates its chemical behavior and synthetic utility.

Chemical Structure

Sources

Physicochemical Profiling & Synthetic Utility of 6-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary

6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds and organometallic ligands. Characterized by its asymmetric substitution at the 2-amino position, it serves as a critical intermediate for introducing steric diversity into pyridine-based drugs.

This guide provides a comprehensive physicochemical profile, validated synthetic methodologies, and experimental protocols for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical properties of 6-Bromo-N-ethyl-N-methylpyridin-2-amine are dominated by the electron-withdrawing nature of the bromine atom at position 6 and the lipophilic, electron-donating N-ethyl-N-methylamino group at position 2.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Method |

| CAS Number | 959237-79-7 | Chemical Abstract Service |

| IUPAC Name | 6-bromo-N-ethyl-N-methylpyridin-2-amine | Systematic Nomenclature |

| Formula | C₈H₁₁BrN₂ | Stoichiometry |

| Molecular Weight | 215.09 g/mol | Calculated |

| Physical State | Viscous Oil or Low-Melting Solid | Experimental Observation |

| LogP (Predicted) | 2.5 ± 0.3 | Consensus Model (cLogP) |

| pKa (Predicted) | 3.8 ± 0.5 (Conjugate Acid) | Hammett Equation Estimation |

| TPSA | 15.71 Ų | Topological Polar Surface Area |

| H-Bond Donors | 0 | Structural Count |

| H-Bond Acceptors | 2 | Structural Count |

| Solubility | High in DCM, EtOAc, DMSO; Low in Water | Empirical |

Scientist's Note: The pKa of this molecule is significantly lower than pyridine (pKa ~5.2) due to the inductive electron-withdrawing effect (-I) of the bromine atom, despite the mild electron-donating effect (+M) of the amino group. This makes the ring nitrogen less nucleophilic, a critical factor when designing downstream coupling reactions.

Synthetic Methodology

The synthesis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr). While Buchwald-Hartwig amination is possible, the SₙAr approach is preferred for cost-efficiency and scalability, leveraging the activated nature of 2,6-dibromopyridine.

Reaction Logic & Mechanism

The reaction utilizes 2,6-dibromopyridine as the electrophile.[1] The first bromine displacement is facile due to the electron-deficient pyridine ring. However, the introduction of the electron-rich amine deactivates the ring toward a second substitution, naturally preventing the formation of the di-substituted byproduct (2,6-bis(N-ethyl-N-methylamino)pyridine) under controlled thermal conditions.

Visualization: Synthesis Workflow

Caption: SₙAr pathway for selective mono-amination of 2,6-dibromopyridine.

Detailed Synthetic Protocol

Reagents:

-

2,6-Dibromopyridine (1.0 eq)[2]

-

N-Ethylmethylamine (3.0 eq) – Excess acts as base and nucleophile.

-

Ethanol (Absolute) or DMSO (for higher temp).

Procedure:

-

Charging: In a pressure tube (ACE glass), dissolve 2,6-dibromopyridine (e.g., 5.0 g) in Ethanol (20 mL).

-

Addition: Add N-ethylmethylamine (3.0 equivalents) carefully.

-

Reaction: Seal the tube and heat to 120–130°C for 16–24 hours.

-

Note: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (dibromide) is non-polar; the product will be slightly more polar.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Purification: The crude oil often contains traces of starting material. Purify via Silica Gel Column Chromatography using a gradient of 0–10% EtOAc in Hexanes.

Experimental Characterization Protocols

As an Application Scientist, relying solely on literature values is insufficient. The following protocols are designed to experimentally validate the compound's properties in your specific assay buffer or formulation.

Protocol: Determination of Distribution Coefficient (LogD)

Why this matters: LogD determines how the molecule partitions between biological membranes and aqueous blood plasma at a physiological pH.

Method: Shake-Flask UV-Vis

-

Preparation: Prepare a saturated solution of the compound in Octanol.

-

Equilibration: Mix equal volumes (2 mL) of the Octanol solution and Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

-

Agitation: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification:

-

Remove the aqueous phase (lower layer).

-

Measure UV absorbance of the aqueous phase at

(typically ~240–250 nm for pyridines). -

Compare against a standard curve of the compound in PBS.

-

-

Calculation:

Protocol: Kinetic Solubility Assay

Why this matters: Low solubility often leads to false negatives in bioassays due to precipitation.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Dosing: Spike 5 µL of stock into 195 µL of assay buffer (PBS pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 24 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV. Compare peak area to a standard injection of the 250 µM solution in 100% Acetonitrile (theoretical 100% recovery).

Structural Analysis & Quality Control

To ensure the integrity of the "6-Bromo-N-ethyl-N-methyl" moiety, specific NMR signatures must be verified.

Expected ¹H NMR Signals (CDCl₃, 400 MHz)

-

Aromatic Region (3H):

- ~7.2–7.3 ppm (Triplet, C4-H, coupling to C3/C5).

- ~6.7 ppm (Doublet, C5-H, ortho to Br).

- ~6.4 ppm (Doublet, C3-H, ortho to Amine).

-

Aliphatic Region:

-

~3.5 ppm (Quartet, 2H,

- ~3.0 ppm (Singlet, 3H, -N-CH₃ ).

-

~1.1 ppm (Triplet, 3H,

-

~3.5 ppm (Quartet, 2H,

Visualization: Characterization Logic

Caption: Quality control decision tree for validating 6-Bromo-N-ethyl-N-methylpyridin-2-amine.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be sparse, it should be handled with the precautions standard for Halogenated Aminopyridines .

-

Hazards: Skin irritant (H315), Eye irritant (H319), STOT-SE (Respiratory) (H335).[3]

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors or dust.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent gradual debromination or oxidation.

References

-

Synthesis of 2-amino-6-bromopyridines via SₙAr: Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." European Journal of Organic Chemistry, 2014(29), 6493–6500.

-

General Reactivity of Halopyridines: Schlosser, M., et al. "Halogen/Metal Permutation of 2-, 3-, and 4-Halopyridines." Journal of Organic Chemistry, 2005.

-

Physicochemical Prediction Models (LogP/pKa): ChemAxon / MarvinSketch Calculation Algorithms.

-

CAS Registry Data: Common Chemistry (CAS) - Search for 2-amino-6-bromopyridine derivatives.

Sources

Technical Guide: Calculated LogP and Hydrophobicity of 6-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary

The physicochemical profiling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a critical step in optimizing this scaffold for medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-active agents. As a halogenated aminopyridine, its lipophilicity (LogP) dictates its membrane permeability, blood-brain barrier (BBB) penetration, and metabolic stability.

This guide provides a rigorous analysis of the calculated partition coefficient (cLogP) using fragment-based and consensus algorithms. Furthermore, it details self-validating experimental protocols (Shake-Flask and RP-HPLC) to verify these theoretical values, ensuring data integrity for downstream drug development.

Molecular Profile & Structural Analysis[1]

Before assessing hydrophobicity, we must define the structural inputs used for calculation. The molecule features a pyridine core substituted with a lipophilic bromine atom at the C6 position and a tertiary amine (N-ethyl-N-methyl) at the C2 position.

| Property | Detail |

| IUPAC Name | 6-Bromo-N-ethyl-N-methylpyridin-2-amine |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| SMILES | CCN(C)c1nc(Br)ccc1 |

| Key Features | H-Bond Acceptor (Pyridine N), Lipophilic Halogen (Br), Tertiary Amine |

Computational Lipophilicity (cLogP) Assessment[7]

The calculated LogP (cLogP) is derived not from a single algorithm, but through a consensus of fragment-based and atomistic methods. This approach mitigates the bias inherent in any single training set.

Fragment-Based Derivation (Theoretical Construction)

To understand the causality of the LogP value, we deconstruct the molecule using the Hansch-Leo fragment constant method.

-

Base Scaffold (Pyridine): ~0.65

-

Substituent 1 (Bromine, aromatic): +0.86 (Increases lipophilicity significantly)

-

Substituent 2 (Tertiary Amine Interaction):

-

N-Methyl group: ~ +0.50

-

N-Ethyl group: ~ +1.00

-

Electronic Correction: The amino group at position 2 is conjugated with the pyridine ring, reducing the basicity of the nitrogen and altering solvation energy compared to an aliphatic amine.

-

Estimated Theoretical Sum: 0.65 + 0.86 + 1.50 + (Corrections) ≈ 2.8 – 3.1

Consensus Prediction Algorithms

Modern in-silico tools refine these manual estimates using large training sets. Below is the synthesized data for 6-Bromo-N-ethyl-N-methylpyridin-2-amine based on analog extrapolation (e.g., comparison with 6-bromo-N,N-diethylpyridin-2-amine, CID 18696589).

| Algorithm | Method Principle | Predicted Value | Reliability Note |

| XLOGP3 | Atom-additive method with correction factors | 2.92 | High (Standard for small organics) |

| WLOGP | Fragment-based (Wildman & Crippen) | 2.85 | Good for substituted aromatics |

| MLOGP | Topological indices (Moriguchi) | 2.68 | Often underestimates halogens |

| Consensus LogP | Arithmetic mean of verified methods | 2.82 | Recommended Working Value |

Visualizing the Hydrophobic Landscape

The following diagram illustrates the contribution of specific structural motifs to the overall hydrophobicity.

Figure 1: Structural decomposition of lipophilicity contributions.[1] The bromine and alkyl groups are the primary drivers raising the LogP from the pyridine baseline.

Implications for Drug Design

With a consensus cLogP of 2.82 , this molecule sits in the "sweet spot" for medicinal chemistry applications:

-

Lipinski’s Rule of 5: It is well below the threshold of 5.0, suggesting excellent oral bioavailability potential.

-

Blood-Brain Barrier (BBB) Permeability: Compounds with LogP values between 2.0 and 3.5 typically show optimal passive diffusion across the BBB. This makes the scaffold highly attractive for CNS-targeted kinase inhibitors.

-

Solubility: While lipophilic enough for permeability, it retains sufficient polarity (via the pyridine nitrogen) to maintain aqueous solubility, especially if converted to a salt form (e.g., HCl or mesylate).

Experimental Validation Protocols

Calculated values are theoretical. For IND-enabling studies, experimental validation is mandatory. Below are two self-validating protocols designed to confirm the cLogP.

Protocol A: Shake-Flask Method (OECD 107)

The Gold Standard for LogP -2 to 4.[2]

Principle: Direct measurement of solute distribution between n-octanol and water at equilibrium.[2][3]

Reagents:

-

n-Octanol (HPLC Grade)

-

Distilled Water (Double filtered)

-

6-Bromo-N-ethyl-N-methylpyridin-2-amine (Test Substance)[4]

Step-by-Step Workflow:

-

Pre-Saturation (Critical Step): Stir n-octanol and water together for 24 hours. Separate the phases. This ensures the solvents are mutually saturated, preventing volume changes during the test.

-

Preparation: Dissolve the test substance in the pre-saturated n-octanol phase to a known concentration (e.g., 1 mg/mL).

-

Equilibration:

-

Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

-

Vortex for 30 minutes; centrifuge at 2500 rpm for 10 minutes to break emulsions.

-

-

Analysis:

-

Calculation:

-

Validation Criteria: The LogP values from the three different volume ratios must fall within ±0.3 units of each other.

Protocol B: RP-HPLC Method (OECD 117)

High-Throughput Estimation.

Principle: Lipophilicity correlates with retention time on a C18 column. This method avoids the need for quantitative concentration analysis.

Equipment: Agilent 1200 or equivalent HPLC with UV detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm).

Workflow Visualization:

Figure 2: HPLC-based LogP determination workflow.[8] This indirect method relies on the linear relationship between retention factor (k') and hydrophobicity.

Procedure:

-

Dead Time (

) Determination: Inject Thiourea (unretained) to determine the column dead time. -

Reference Standards: Inject a mix of standards with known LogP values bracketing the expected value (e.g., Toluene: 2.7, Naphthalene: 3.6, Acetophenone: 1.58).

-

Analyte Injection: Inject 6-Bromo-N-ethyl-N-methylpyridin-2-amine.

-

Data Processing:

-

Calculate

for all peaks: -

Plot

of standards vs. their literature LogP. -

Use the linear regression equation (

) to solve for the LogP of the analyte.

-

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][2][6]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][8]

-

PubChem Database. (n.d.). Compound Summary for CID 18696589 (6-bromo-N,N-diethylpyridin-2-amine). National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]

- Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Tetko, I. V., et al. (2009).[5] Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. SMILES for Co-chaperonin GroES [bindingdb.org]

- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. CAS:89026-79-9, 6-溴-N-甲基吡啶-2-胺-毕得医药 [bidepharm.com]

- 5. www.openmolecules.org [openmolecules.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. oecd.org [oecd.org]

- 8. ovid.com [ovid.com]

Solubility data of 6-Bromo-N-ethyl-N-methylpyridin-2-amine in organic solvents

Technical Guide: Solubility Determination and Thermodynamic Analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary

6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a critical halogenated pyridine intermediate, increasingly utilized in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors and Factor Xa inhibitors. Its unique substitution pattern—combining a bromine handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a sterically defined tertiary amine—makes it a versatile building block.

Despite its synthetic utility, specific peer-reviewed solubility data remains sparse in open literature. This guide serves as a foundational protocol for researchers to determine, model, and apply solubility data for this compound. By establishing a rigorous thermodynamic profile, process chemists can optimize recrystallization yields, minimize solvent waste, and ensure high-purity API production.

Compound Profile & Physicochemical Properties

Understanding the molecular structure is the first step in predicting solubility behavior.

| Property | Value / Description |

| IUPAC Name | 6-Bromo-N-ethyl-N-methylpyridin-2-amine |

| CAS Number | 959237-79-7 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Structure | Pyridine ring substituted at C2 (N-ethyl-N-methylamino) and C6 (Bromo) |

| H-Bond Donors | 0 (Tertiary amine, Aromatic N) |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) |

| Predicted LogP | ~2.5 (Moderate Lipophilicity) |

| Physical State | Solid (Pale yellow to white crystalline powder) |

Solubility Prediction:

-

High Solubility: Aprotic polar solvents (DCM, THF, Ethyl Acetate) due to dipole-dipole interactions and lack of H-bond donor capability.

-

Moderate Solubility: Alcohols (Methanol, Ethanol) where the pyridine nitrogen can accept H-bonds from the solvent.

-

Low Solubility: Water (hydrophobic alkyl groups + aromatic ring) and non-polar alkanes (Hexane, Heptane).

Experimental Protocol: Laser Monitoring Method

To obtain high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard. This method minimizes human error in detecting the dissolution point (disappearance of the solid phase).

Apparatus Setup

-

Equilibrium Cell: Double-jacketed glass vessel (50 mL) with a magnetic stirrer.

-

Temperature Control: Programmable thermostatic water bath (Accuracy: ±0.05 K).

-

Detection: Laser source (e.g., He-Ne or Diode laser) and a light intensity sensor.

-

Thermometer: Calibrated mercury or digital thermometer (Uncertainty: ±0.05 K).

Step-by-Step Methodology

-

Preparation: Weigh a precise amount of 6-Bromo-N-ethyl-N-methylpyridin-2-amine (

) using an analytical balance (±0.0001 g). -

Solvent Addition: Add a known mass of pure solvent (

) to the equilibrium cell. -

Initial State: The mixture is heterogeneous (solid + liquid). The laser beam is scattered/blocked by the suspended solid particles, resulting in low light intensity at the sensor.

-

Heating Phase: Slowly increase the temperature of the water bath (heating rate < 2 K/h near equilibrium).

-

Dissolution Point: As the temperature rises, the solid dissolves. The exact temperature (

) at which the last solid particle disappears is recorded. This corresponds to a sharp increase in laser intensity transmission. -

Repetition: Repeat the experiment with different solute/solvent ratios to cover the temperature range of interest (typically 273.15 K to 323.15 K).

Mole Fraction Calculation

The experimental solubility is expressed as the mole fraction (

Where:

- : Mass of solute and solvent.

- : Molecular weight of solute and solvent.

Thermodynamic Modeling

Experimental data points must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions and typically provides the best fit for pharmaceutical intermediates.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility behavior.

- : Model parameters.

- : Melting temperature of the solute.

Van't Hoff Equation

Used to calculate thermodynamic properties (Enthalpy, Entropy).

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Workflow Visualization

The following diagram illustrates the complete workflow from experimental design to process application.

Figure 1: Integrated workflow for solubility determination and process application.

Thermodynamic Logic Flow

Understanding how to interpret the data is crucial for scale-up.

Figure 2: Logical framework for interpreting thermodynamic solubility data.

Application: Solvent Selection for Recrystallization

Based on the structural properties of 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the following solvent systems are recommended for purification processes:

-

Primary Solvent (Good Solubility):

-

Ethyl Acetate: Moderate polarity, low toxicity. Ideal for dissolving the crude intermediate at elevated temperatures.

-

Methanol/Ethanol: High solubility due to polarity. Good for initial dissolution.

-

-

Anti-Solvent (Poor Solubility):

-

n-Heptane / Hexane: Non-polar. Adding this to a saturated Ethyl Acetate solution will induce crystallization.

-

Water: If using water-miscible solvents (like Methanol), water can act as a powerful anti-solvent, though care must be taken to avoid oiling out.

-

Recommended Process:

-

Dissolve crude 6-Bromo-N-ethyl-N-methylpyridin-2-amine in Ethyl Acetate at 60°C.

-

Slowly cool to 25°C.

-

If yield is low, add n-Heptane dropwise until turbidity persists, then cool to 0-5°C.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

- Shaokun Tang, et al. (2024). Solubility Determination and Thermodynamic Modeling of Pharmaceutical Intermediates. Journal of Chemical & Engineering Data.

-

BLD Pharm. (2024). Product Certificate of Analysis: 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7).[1][2] Link

Sources

Safety Data Sheet (SDS) and toxicity profile for 6-Bromo-N-ethyl-N-methylpyridin-2-amine

[1]

Document Control:

-

Subject: 6-Bromo-N-ethyl-N-methylpyridin-2-amine

-

Document Type: Technical Whitepaper & Advanced Safety Guide[1]

-

Target Audience: Medicinal Chemists, process safety engineers, and toxicology researchers.

Part 1: Executive Summary & Chemical Identity[1]

The Senior Scientist’s Perspective

As a Senior Application Scientist, I must clarify a critical distinction often missed in automated database scraping: 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a specialized heterocyclic building block.[1] While commercial vendors often label it with generic "Irritant" tags, its structural pharmacophore—an N-alkylated-2-aminopyridine—warrants a more rigorous safety posture.[1]

The 2-aminopyridine motif is historically associated with voltage-gated potassium channel blockade, which can induce neuroexcitation.[1][5] Consequently, this guide adopts a "Read-Across" toxicology approach , inferring hazards not just from the specific CAS, but from the well-documented toxicology of the aminopyridine class.[1] Treat this compound as a potential neurotoxin until empirical data proves otherwise.[1]

Chemical Identification Table

| Property | Specification |

| Chemical Name | 6-Bromo-N-ethyl-N-methylpyridin-2-amine |

| CAS Number | 959237-79-7 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| SMILES | CCN(C)c1cccc(Br)n1 |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water.[1] |

| Structural Class | Halogenated Pyridine; Secondary Aminopyridine |

Part 2: GHS Hazard Identification & Risk Assessment[1]

Classification Logic

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog data (e.g., 2-amino-6-bromopyridine), this compound is classified under the Globally Harmonized System (GHS) as follows.

Signal Word: WARNING (Provisional); Treat as DANGER in high-exposure scenarios.[1]

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H373 (Inferred): May cause damage to organs (Nervous System) through prolonged or repeated exposure (based on aminopyridine class effects).

Precautionary Statements (P-Codes) - The "Why" Behind the Protocol

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[1] Reasoning: Pyridine derivatives often possess high vapor pressures and distinct odors; inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]

-

P280: Wear protective gloves/protective clothing/eye protection.[1] Reasoning: The N-ethyl/methyl substitution increases lipophilicity compared to the parent amine, potentially enhancing dermal absorption rates.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: In-Depth Toxicity Profile

Mechanism of Action (The "Hidden" Hazard)

Standard SDSs rarely detail mechanism.[1] For this compound, the primary toxicological concern stems from its ability to interact with neuronal ion channels.[1]

-

Potassium Channel Blockade: 2-Aminopyridines are established K+ channel blockers.[1] By inhibiting the efflux of potassium ions during the repolarization phase of the action potential, they prolong depolarization.[1]

-

Neurotransmitter Release: Prolonged depolarization leads to increased calcium influx at presynaptic terminals, triggering massive release of neurotransmitters (acetylcholine, glutamate).[1]

-

Clinical Manifestation: In accidental high-dose exposure, this results in tremors, hyperexcitability, and potentially convulsions.[1]

Metabolic Fate

Understanding metabolism is crucial for predicting downstream toxicity.[1]

-

Phase I (Oxidative Dealkylation): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will target the N-ethyl and N-methyl groups.[1]

-

Phase II (Conjugation): The resulting primary amine or the pyridine nitrogen may undergo N-glucuronidation or N-acetylation for excretion.[1]

Visualization: Metabolic & Toxicity Pathway

The following diagram illustrates the hypothetical metabolic activation and toxicological pathway.

Figure 1: Hypothetical metabolic trajectory and mechanism of neurotoxicity for N-alkylated aminopyridines.[1]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Barrier: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm.[1]

-

Secondary Barrier: Use a secondary containment tray to capture spills, preventing contamination of the hood surface.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves | Double-gloving recommended.[1] Inner: Nitrile (0.11 mm); Outer: Nitrile or Neoprene.[1] | Halogenated pyridines can permeate thin nitrile.[1] Double gloving provides a "buffer zone" for safe removal upon splash.[1] |

| Eye Protection | Chemical Splash Goggles.[1] | Standard safety glasses are insufficient for liquids that are severe eye irritants (H319).[1] Vapors can also irritate the ocular mucosa.[1] |

| Respiratory | N95 (if solid/dust) or Half-mask with OV/P100 cartridges (if aerosolized).[1] | Only required if working outside a fume hood (not recommended). |

Emergency Response Workflow

In the event of exposure, time is the critical variable.[1]

Figure 2: Immediate response logic for exposure incidents.[1]

Part 5: Storage & Stability[1]

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).

-

Incompatibility: Strong oxidizing agents, strong acids, acid chlorides.

-

Shelf-Life: Re-test purity annually. Aminopyridines can darken (oxidize) over time, though this often does not significantly impact synthetic utility.[1]

References

-

BLD Pharm. (n.d.).[1][7] SDS for 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13470315 (Analog: 6-bromo-N-methylpyridin-2-amine). Retrieved from

-

U.S. EPA. (2005).[1] Toxicological Review of Aminopyridines. Integrated Risk Information System (IRIS).[1] (Cited for mechanism of action regarding K+ channel blockade).[1][5]

-

Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Amino-6-bromopyridine. Retrieved from

-

Bidepharm. (n.d.).[1] Product Analysis: 6-Bromo-N-ethyl-N-methylpyridin-2-amine. Retrieved from

Disclaimer: This guide is generated for research and development purposes. It synthesizes available data and predictive toxicology.[1] It does not replace the official SDS provided by the specific chemical vendor for regulatory compliance.

Sources

- 1. 89026-79-9|6-Bromo-N-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 959237-20-8|6-Bromo-N-cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 1216482-80-2|6-Bromo-N-ethylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-氯丙酸乙酯_MSDS_用途_密度_CAS号【535-13-7】_化源网 [chemsrc.com]

- 5. epa.gov [epa.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 24255-97-8|2-Bromo-6-(piperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

The Chameleon Scaffold: A Technical Guide to 2-Aminopyridine Derivatives in Medicinal Chemistry

Executive Summary

The 2-aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Far from being a simple structural spacer, this scaffold possesses a unique electronic profile that allows it to function as a versatile hydrogen bond donor-acceptor system.

This guide analyzes the 2-aminopyridine core through the lens of modern drug discovery, moving beyond basic synthesis to explore its critical role in kinase inhibition (hinge binding), neuronal nitric oxide synthase (nNOS) modulation, and the specific metabolic liabilities that drug designers must navigate.

Part 1: The Pharmacophore & Molecular Interactions

The utility of 2-aminopyridine stems from its ability to mimic endogenous substrates and interact with protein backbones through defined hydrogen bonding motifs.[1]

The Kinase Hinge Binder (The D-A Motif)

In oncology, the 2-aminopyridine motif is a staple for ATP-competitive inhibitors. It mimics the adenine ring of ATP, binding to the "hinge region" of the kinase domain.[1]

-

Acceptor (A): The pyridine ring nitrogen (

) possesses a lone pair that accepts a hydrogen bond from the backbone amide NH of the kinase gatekeeper residues. -

Donor (D): The exocyclic amino group (

) acts as a hydrogen bond donor to the backbone carbonyl oxygen.

This Donor-Acceptor (D-A) pattern is critical for potency. In some cases, such as with Crizotinib (ALK inhibitor), this interaction anchors the molecule, allowing other substituents to explore the hydrophobic pockets (specificity pockets) adjacent to the ATP site.

The Arginine Mimic (nNOS Inhibition)

In neuropharmacology, 2-aminopyridines serve as bioisosteres for the guanidine group of L-arginine.

-

Mechanism: The protonated 2-aminopyridinium cation interacts with the glutamate residues within the active site of Nitric Oxide Synthase (NOS).

-

Selectivity Challenge: The core challenge is differentiating between the neuronal isoform (nNOS) and the endothelial isoform (eNOS), which regulates blood pressure. Structural modifications, such as 6-phenyl substitutions or "double-headed" aminopyridines, are employed to exploit subtle differences in the substrate access channels of these isoforms.

Visualization: Molecular Binding Modes

The following diagram illustrates the dual-nature binding modes of the scaffold.

Caption: Dual binding modes of 2-aminopyridine. Left: Neutral D-A motif binding in Kinase Hinge. Right: Cationic interaction in nNOS active site.

Part 2: Synthetic Strategies

Accessing substituted 2-aminopyridines requires robust methodologies that tolerate diverse functional groups. While the Chichibabin reaction is historically significant, it is rarely used in modern medicinal chemistry due to harsh conditions.

The Buchwald-Hartwig Amination (Gold Standard)

Palladium-catalyzed cross-coupling is the most reliable method for synthesizing complex 2-aminopyridines, particularly when introducing aryl or heteroaryl amines at the 2-position.

-

Substrates: 2-halopyridines (Cl, Br, I) + Primary/Secondary Amines.

-

Catalyst System:

or -

Ligands: Bidentate ligands like Xantphos or BINAP are preferred to prevent catalyst poisoning by the pyridine nitrogen.

-

Base:

or

Nucleophilic Aromatic Substitution ( )

Effective only when the pyridine ring is electron-deficient (e.g., substituted with

Part 3: Therapeutic Applications & Data[2][3][4][5]

Key Therapeutic Classes

The following table summarizes high-impact 2-aminopyridine derivatives in clinical use or advanced development.

| Drug / Compound | Target | Indication | Mechanism of Action |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | ATP-competitive inhibitor. 2-aminopyridine binds to the hinge region (Met1199). |

| Dabrafenib | BRAF V600E | Melanoma | Contains a 2-aminopyrimidine (closely related bioisostere) acting as a competitive inhibitor. |

| Compound 14bi | nNOS | Neuroprotection | Selective nNOS inhibitor.[2] 6-phenyl-2-aminopyridine derivative designed to reduce excitotoxicity. |

| Sulfapyridine | Bacterial DHPS | Antibacterial | Sulfonamide antibiotic containing the 2-aminopyridine moiety. |

Designing for Selectivity (nNOS vs. eNOS)

A major hurdle in nNOS inhibitor design is avoiding eNOS inhibition, which causes hypertension.

-

Strategy: Exploiting the "double-headed" binding mode.

-

Execution: Linking two 2-aminopyridine motifs with a flexible linker allows the molecule to span the active site and interact with peripheral residues unique to nNOS.

-

Result: Compounds like 14bi (referenced in literature) show >100-fold selectivity for nNOS over eNOS.[3][4]

Part 4: Drug Metabolism & Pharmacokinetics (DMPK)

The 2-aminopyridine scaffold carries specific metabolic alerts that must be managed during Lead Optimization.

Glucuronidation

The exocyclic amine and the pyridine nitrogen are both nucleophilic.

-

N-Glucuronidation: UDP-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the scaffold. This renders the molecule highly polar and leads to rapid renal clearance, potentially limiting half-life (

). -

Mitigation: Steric hindrance near the amine (e.g., 3-methyl substitution) or reducing electron density can slow this rate.

Bioactivation

In some contexts, 2-aminopyridines can undergo metabolic activation to form reactive iminoquinone species, leading to idiosyncratic toxicity. This is less common than with anilines but remains a screening priority.

Part 5: Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-Aminopyridines

A generalized procedure based on Buchwald-Hartwig amination standards.[5][6]

Reagents:

-

2-Bromo-substituted pyridine (1.0 equiv)

-

Aniline derivative (1.2 equiv)

- (2 mol%)

-

Xantphos (4 mol%)

- (2.0 equiv)

-

1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strictly inert atmosphere (

or Ar), charge a distinct reaction vial with the Pd source, Ligand, Base, and solid substrates. -

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to halide).

-

Activation: Seal the vial and heat to 100°C for 12–16 hours.

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

-

Validation: Verify product identity via

-NMR (look for the disappearance of the amine NH signal if tertiary, or shift if secondary) and LC-MS.

Workflow Visualization: Synthesis & Optimization Cycle

Caption: Iterative design cycle for 2-aminopyridine optimization, emphasizing the critical DMPK checkpoint.

References

-

Rao, R. N., & Chanda, K. (2022).[7] 2-Aminopyridine – an unsung hero in drug discovery.[8][7] Chemical Communications. [Link]

-

Silverman, R. B. (2009). Structure-Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure.[2][9] Journal of Medicinal Chemistry. [Link]

-

Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: general aspects and methods for assessment. Xenobiotica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7)

[1][2][3][4][5]

Executive Summary

In the optimization of small molecule drug candidates, the pyridine scaffold remains a cornerstone due to its favorable physicochemical properties and metabolic stability.[1][2] 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7) represents a high-value "divergent intermediate" for medicinal chemistry.[1][2][3]

Unlike simple 2-aminopyridines, this building block offers a non-symmetrical N-substitution pattern (ethyl/methyl).[1][2] This asymmetry is strategically valuable for fine-tuning lipophilicity (LogD), improving solubility by disrupting crystal packing relative to symmetrical analogs, and probing specific steric constraints within receptor binding pockets.[1][2] The C6-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, allowing rapid elaboration into complex kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2]

This guide provides a comprehensive technical analysis of this building block, covering its synthesis, physicochemical profile, and application in high-fidelity organic synthesis.[1][2]

Chemical Profile & Properties[1][2][3][5][6][7][8][9]

| Property | Data |

| Chemical Name | 6-Bromo-N-ethyl-N-methylpyridin-2-amine |

| CAS Number | 959237-79-7 |

| Molecular Formula | |

| Molecular Weight | 215.09 g/mol |

| SMILES | CCN(C)c1nc(Br)ccc1 |

| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |

| Predicted LogP | ~2.6 (Modulated by N-alkylation) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Storage | Inert atmosphere, 2-8°C, protect from light |

Structural Insight:

The molecule features a "push-pull" electronic system.[1][2] The electron-donating amino group at C2 increases electron density on the ring, deactivating the C6-Br bond towards nucleophilic aromatic substitution (

Synthesis & Scalability

The synthesis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a study in controlled selectivity.[1][2] The objective is mono-amination of 2,6-dibromopyridine without generating the bis-aminated byproduct.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction utilizes the inherent symmetry of 2,6-dibromopyridine.[1][2] Upon the first attack by N-ethylmethylamine, the resulting product becomes more electron-rich, significantly raising the activation energy for a second substitution.[1][2] This kinetic differentiation allows for high yields of the mono-substituted product.[1][2]

Experimental Protocol (Bench Scale)

Note: This protocol is validated for gram-scale synthesis.

Reagents:

-

Solvent: Ethanol or DMF (for thermal); Water (for microwave)[1][2]

-

Base:

(1.5 equiv) - Optional if amine is in excess[1][2]

Step-by-Step Methodology:

-

Charge: To a pressure-rated reaction vessel, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and

(8.75 g, 63.3 mmol). -

Solvation: Add Ethanol (50 mL). Stir to create a suspension.

-

Addition: Add N-ethylmethylamine (6.23 g, 105 mmol) dropwise.

-

Reaction: Seal the vessel and heat to 130°C for 12–16 hours.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.[1][2]

-

Extraction: Dilute residue with water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Figure 1: Workflow for the selective mono-amination of 2,6-dibromopyridine.

Functionalization Strategies

The value of CAS 959237-79-7 lies in its bromine "handle."[1][2][3] The pyridine nitrogen and the exocyclic amine create a specific electronic environment that influences catalyst selection.[1][2]

Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl groups at the C6 position.[1][2]

-

Challenge: Potential coordination of the pyridine nitrogen to the Pd center.

-

Solution: Use phosphine ligands with wide bite angles or bulky biaryl ligands (e.g., XPhos, SPhos) to prevent catalyst deactivation.[1][2]

-

Standard Conditions:

,

Buchwald-Hartwig Amination

Used to introduce a second amino group, creating non-symmetrical 2,6-diaminopyridines.[1][2]

-

Mechanistic Note: The electron-rich nature of the starting material (due to the existing amine) makes oxidative addition slower than in electron-deficient pyridines.[1][2] Pre-catalysts like Pd-RuPhos G4 are highly recommended.[1][2]

Lithium-Halogen Exchange

Allows the introduction of electrophiles (formyl, carboxyl, etc.).[1][2]

-

Protocol: Treat with

-BuLi at -78°C in THF. The exchange is extremely fast. Quench with DMF (for aldehyde) or -

Precaution: The temperature must be strictly controlled to prevent nucleophilic attack of BuLi on the pyridine ring.

Figure 2: Divergent synthetic pathways utilizing the C6-Bromine handle.[1][2]

Strategic Application: SAR Optimization

Why choose the N-ethyl-N-methyl variant over the simpler dimethylamino analog?

-

Solubility & Crystal Packing: Symmetrical molecules (like the dimethyl analog) often pack efficiently in the crystal lattice, leading to lower solubility.[1][2] The asymmetry of the ethyl/methyl group disrupts this packing, potentially improving the thermodynamic solubility of the final drug candidate.[1][2]

-

Lipophilic Tuning:

-

-N(Me)2: Lower LogP, smaller steric footprint.[2]

-

-N(Et)(Me): Intermediate LogP, directional steric bulk.[2]

-

-N(Et)2: Higher LogP, significant steric bulk.[2]

-

Usage: If a dimethylamino-containing lead compound has good potency but poor permeability or high clearance, switching to the ethyl-methyl analog can modulate these properties without drastically altering the pharmacophore.[1][2]

-

-

Metabolic Soft Spots: The ethyl group introduces a different metabolic liability (de-ethylation vs de-methylation), which can be leveraged to alter the half-life (

) of the compound.[1][2]

Safety & Handling

-

Hazards: Like most halopyridines, this compound acts as a skin and eye irritant.[1][2] It may be harmful if swallowed or absorbed through the skin.[1][2]

-

Specific Precaution: Aminopyridines can have neurological effects; handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1][2]

-

Waste: Dispose of as halogenated organic waste. Segregate from strong oxidizers and acids.[1][2]

References

-

Synthesis of 2-amino-6-bromopyridines: Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[1][2] European Journal of Organic Chemistry, 2014(29), 6493–6500.[1][2] Link[1][2]

-

Microwave-Assisted Synthesis: Lail, M., et al. "Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands."[1][2] Inorganic Chemistry, 2014.[1][2] (Methodology adapted for Et/Me analog).

-

Pd-Catalyzed Amination Guide: Ruiz-Castillo, P., & Buchwald, S. L.[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.[1][2] Link[1][2]

-

Compound Data: PubChem CID 58369796 (Analogous N-ethyl isomer data) and commercial catalog entries for CAS 959237-79-7 (BLD Pharm, Bide Pharm).[2]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 6-Bromo-N-ethyl-N-methylpyridin-2-amine

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, serving as a cornerstone for a multitude of biologically active molecules.[1][2][3][4] Its unique structural and electronic properties allow for interactions with a wide range of biological targets, including enzymes and receptors, making it a valuable building block in the synthesis of novel therapeutics.[3] Derivatives of 2-aminopyridine are prominent in the development of kinase inhibitors for oncology and inflammatory diseases, and have also shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

6-Bromo-N-ethyl-N-methylpyridin-2-amine is a key intermediate that allows for the introduction of diverse functionalities at the 6-position of the pyridine ring through various cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this versatile substrate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible results.

General Experimental Workflow

A generalized workflow for performing cross-coupling reactions with 6-Bromo-N-ethyl-N-methylpyridin-2-amine is depicted below. This workflow emphasizes the importance of an inert atmosphere to prevent catalyst degradation and ensure reaction efficiency.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the Suzuki coupling allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with an Arylboronic Acid

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

-

6-Bromo-N-ethyl-N-methylpyridin-2-amine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe.

-

Purge the resulting mixture with the inert gas for another 10 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings. For more challenging substrates, a catalyst system with a more sophisticated ligand may be necessary to promote oxidative addition and reductive elimination.[7][8] |

| Ligand | PPh₃, SPhos, XPhos | The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially for less reactive aryl bromides.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation.[6] The choice of base can influence the reaction rate and the tolerance of functional groups. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system needs to dissolve both the organic and inorganic reagents. A mixture of an organic solvent and water is common for Suzuki reactions.[10] |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is invaluable for synthesizing aryl and heteroaryl amines from aryl halides. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, this reaction allows for the introduction of a variety of primary and secondary amines at the 6-position.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with a Secondary Amine

This protocol provides a general procedure that can be adapted for different amines.

Materials:

-

6-Bromo-N-ethyl-N-methylpyridin-2-amine

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, or BrettPhos)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

-

Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene).

-

Add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv) and the amine (1.2 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common palladium precursors that form the active Pd(0) catalyst in situ.[12] |

| Ligand | BINAP, Xantphos, BrettPhos, RuPhos | The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination.[13][14] |

| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[15] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |

| Temperature | 80-110 °C | The reaction temperature needs to be high enough to overcome the activation barrier for reductive elimination. |

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, this allows for the introduction of an alkynyl group, a versatile handle for further synthetic transformations.

Catalytic Cycle for Sonogashira Coupling

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol: Sonogashira Coupling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

-

6-Bromo-N-ethyl-N-methylpyridin-2-amine

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and the copper(I) salt (e.g., CuI, 5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the amine base (e.g., Triethylamine, which can also serve as the solvent).

-

Add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in an organic solvent.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective palladium catalysts for Sonogashira couplings.[17] |

| Copper Co-catalyst | CuI | The copper(I) salt is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[16] |

| Base | Triethylamine, Diisopropylamine | The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[18] |

| Solvent | THF, DMF, or the amine base itself | The solvent should be anhydrous and capable of dissolving the reagents. Using the amine base as the solvent can be convenient. |

| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed at or near room temperature, which helps to minimize side reactions such as alkyne homocoupling. |

Troubleshooting and Safety Considerations

Troubleshooting:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Optimize the catalyst and ligand system. For challenging substrates, a more active catalyst may be required.

-

Vary the base and reaction temperature.

-

-

Side Reactions:

-

In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

In Buchwald-Hartwig aminations, diarylation of primary amines can be an issue. Adjusting the stoichiometry and using bulky ligands can favor monoarylation.

-

In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be minimized by using a copper-free protocol or by carefully controlling the reaction conditions.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere.

-

Strong bases such as sodium t-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

6-Bromo-N-ethyl-N-methylpyridin-2-amine is a valuable building block for the synthesis of diverse 2-aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and versatile methods for the functionalization of this substrate. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully employ these powerful synthetic tools in their drug discovery and development efforts. Careful optimization of the reaction conditions for each specific substrate combination is key to achieving high yields and purity.

References

-

El-Gazzar, A. B. A., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules2022 , 27(19), 6293. [Link]

-

Asif, M. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Med. Chem.2025 , Advance Article. [Link]

-

Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery. Chem. Commun.2022 , 58(1), 24-42. [Link]

-

Wang, D., et al. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. J. Org. Chem.2014 , 79(1), 336-345. [Link]

-

Karakas, D., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules2013 , 18(4), 3949-3965. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Weires, A. G., et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron2015 , 71(35), 5847-5853. [Link]

-

Comins, D. L., et al. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules2022 , 27(6), 1782. [Link]

-

Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70(1), 164-171. [Link]

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. Chemistry – An Asian Journal2019 , 14(18), 3163-3168. [Link]

-

Fors, B. P., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chem. Sci.2011 , 2(6), 1173-1178. [Link]

-

Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47(26), 4889-4893. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ResearchGate. Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Dorel, R., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58(48), 17118-17129. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6(3), 121-133. [Link]

-

Chemical Engineering Transactions. and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

-

Zhang, P., et al. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nat. Commun.2020 , 11(1), 4739. [Link]

-

Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

-

Qureshi, Z. A., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv.2019 , 9(26), 14755-14758. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. scirp.org [scirp.org]

- 18. cetjournal.it [cetjournal.it]

Application Note: Optimization of Suzuki-Miyaura Coupling for 6-Bromo-N-ethyl-N-methylpyridin-2-amine

Executive Summary

This guide details the protocols for utilizing 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: Derivative Class) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the 2-aminopyridine motif functions as a hinge binder.

While the 6-bromo position offers a viable handle for cross-coupling, this substrate presents two distinct challenges:

-

Catalyst Deactivation: The pyridine nitrogen and the exocyclic amine can coordinate to Palladium, displacing ligands and arresting the catalytic cycle (the "poisoning" effect).

-

Electronic Deactivation: The electron-donating dialkylamine group at the 2-position increases electron density on the ring, making the C-Br bond less electrophilic and slowing the rate-limiting oxidative addition step compared to electron-deficient pyridines (e.g., 2,6-dibromopyridine).

This note provides two validated protocols: a Standard Robust Method using Pd(dppf)Cl₂ for general aryl boronic acids, and an Advanced High-Performance Method using Buchwald G4 precatalysts for sterically hindered or heteroaryl partners.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Description |

| Substrate | 6-Bromo-N-ethyl-N-methylpyridin-2-amine |

| Structure | Pyridine ring substituted at C2 with -N(Et)(Me) and C6 with -Br. |

| Electronic Nature | Electron-rich (Deactivated for Oxidative Addition). |

| Coordination Risk | High (Pyridine N and Amine N are Lewis basic). |

| Solubility | Good in DCM, THF, Dioxane; Moderate in Alcohols. |

| pKa (Est.) | ~6.5 - 7.0 (Pyridine Nitrogen). |

Mechanistic Insight & Catalyst Selection

To successfully couple this substrate, the catalyst system must overcome the competitive binding of the substrate to the metal center.

The "Poisoning" Mechanism

In standard conditions (e.g., Pd(PPh₃)₄), the basic nitrogen atoms of the substrate displace the phosphine ligands, forming a stable, inactive Pd(II) bis-pyridine complex. This prevents the transmetallation step.

The Solution: Steric Bulk & Chelation

-

Chelating Ligands (dppf): The bidentate nature of dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the ligand from dissociating easily, blocking the pyridine nitrogen from coordinating.

-

Bulky Monodentate Ligands (XPhos/RuPhos): These ligands are sterically demanding, creating a "protective shell" around the Pd center that allows the small oxidative addition substrate to enter but blocks the bulky coordination of the pyridine nitrogen.

Diagram 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the standard cycle versus the off-cycle poisoning pathway specific to aminopyridines.

Caption: The catalytic cycle highlights the "Off-Cycle Trap" (Red) where the aminopyridine substrate coordinates to Pd(II), halting the reaction. Bulky ligands facilitate the return to the active cycle.

Experimental Protocols

Method A: Standard Robust Protocol (Cost-Effective)

Best for: Coupling with simple phenyl boronic acids or electron-rich aryl boronic acids. Catalyst: Pd(dppf)Cl₂[1] · DCM Complex.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (Degassed)[2]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.

-

Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–16 hours.

-

Note: Vigorous stirring is essential as this is a biphasic mixture.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water.[3] Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Advanced High-Performance Protocol

Best for: Sterically hindered boronic acids, heteroaryl boronates, or if Method A fails. Catalyst: XPhos Pd G4 (Buchwald 4th Gen Precatalyst).

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.3 equiv

-

Catalyst: XPhos Pd G4 (2–4 mol%)

-

Base: K₃PO₃ (0.5 M aqueous solution or solid added with water)

-

Solvent: THF / Water (4:1 ratio)[3]

Step-by-Step Procedure:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine Substrate (1.0 equiv), Boronic acid (1.3 equiv), and XPhos Pd G4 (0.02 equiv).

-

Solvent: Add degassed THF and Water (4:1 ratio, 0.15 M concentration).

-

Base: Add K₃PO₄ (3.0 equiv).

-

Why Phosphate? Phosphate is more basic than carbonate but often gentler on base-sensitive functional groups in the boronate partner.

-

-

Reaction: Heat to 60–80°C .

-

Benefit: XPhos initiates rapidly; many reactions complete within 2 hours.

-

-

Monitoring: Monitor by LC-MS. If conversion stalls, add an additional 1 mol% catalyst.

Optimization & Troubleshooting Guide

If the reaction yield is low (<50%), follow this logic flow to identify the bottleneck.

Diagram 2: Optimization Workflow

Decision tree for selecting conditions based on substrate difficulty.

Caption: Workflow for selecting the optimal protocol. Method A is the baseline; Method B and anhydrous conditions (Sol1) are contingencies for difficult substrates.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM intact) | Catalyst Poisoning | Switch to XPhos Pd G4 or RuPhos Pd G4 . The bulky biaryl ligands prevent N-coordination [1]. |

| Boronic Acid Consumed, SM Intact | Protodeboronation | The boronic acid hydrolyzed before coupling.[4] Switch to anhydrous conditions (Dioxane/Toluene) and use Cs₂CO₃ or K₃PO₄ (solid) [2]. |

| Homocoupling of Boronic Acid | Oxidation | Oxygen ingress. Degas solvents more thoroughly (sparge with Argon for 15 mins). |

| Low Conversion (<50%) | Electronic Deactivation | The electron-rich amine makes the C-Br bond strong. Increase temperature to 100–110°C or use tBuBrettPhos Pd G4 [3]. |

References

-

BenchChem Technical Support. (2025).[3][4][5] Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.[5] BenchChem.[3][4][5] Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[6] Organic Chemistry Portal. Link

-

Sigma-Aldrich. (2023). XPhos Pd G4 Product Information and Protocols. Merck KGaA. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 6-bromo-N-methylpyridin-2-amine. PubChem.[7] Link

-

Lutz Ackermann et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Nucleophiles.[2][8][9][10] National Institutes of Health (PMC). Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-N-ethyl-N-methylpyridin-2-amine

This Application Note is designed for researchers and process chemists optimizing the functionalization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine . It addresses the specific electronic and steric challenges posed by this electron-rich, coordinating heteroaryl halide.

Executive Summary

The functionalization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine via Buchwald-Hartwig amination presents a distinct challenge compared to simple bromopyridines. The presence of the electron-donating N-ethyl-N-methylamino group at the 2-position significantly increases the electron density of the pyridine ring. This deactivates the C-Br bond at the 6-position toward Oxidative Addition (OA), the rate-limiting step in the catalytic cycle. Furthermore, the pyridine nitrogen and the exocyclic amine can act as competitive ligands, potentially poisoning the Palladium catalyst.

This guide provides a validated protocol using Third-Generation Buchwald Precatalysts (RuPhos and BrettPhos systems) to overcome these electronic barriers, ensuring high yields and minimizing hydrodehalogenation side products.

Substrate Analysis & Mechanistic Insight

The Electronic Paradox

In standard Nucleophilic Aromatic Substitution (SNAr), this substrate is poor due to the electron-donating amine. Therefore, Pd-catalysis is required. However, in Pd-catalysis, the same electron-rich nature makes the C-Br bond strong and difficult to break.

-

Substrate: 6-Bromo-N-ethyl-N-methylpyridin-2-amine

-

Electronic Effect (+M): The C2-amine donates electron density into the ring, raising the LUMO energy and making the C6-Br bond less electrophilic.

-